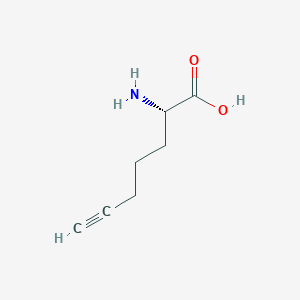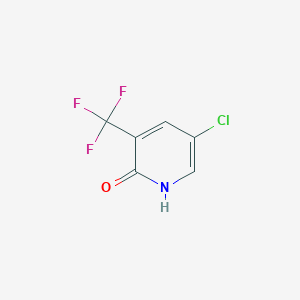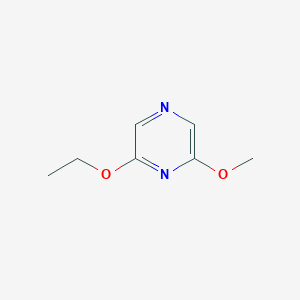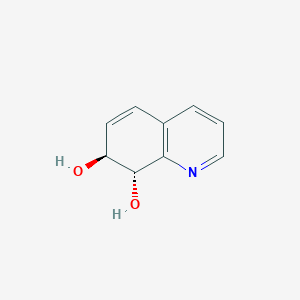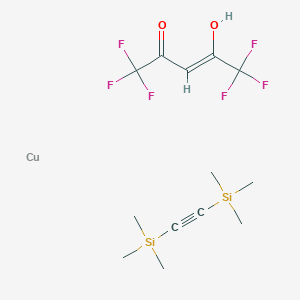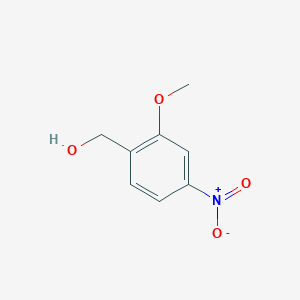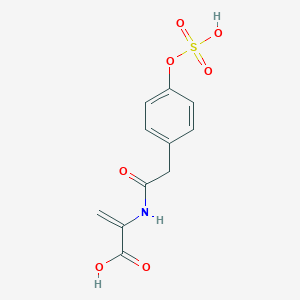
4-Sulfoxyphenylacetyl dehydroalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfoxyphenylacetyl dehydroalanine, also known as SPA-DHA, is a synthetic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
Wissenschaftliche Forschungsanwendungen
4-Sulfoxyphenylacetyl dehydroalanine has been used in scientific research for a variety of applications, including drug development and protein engineering. It has been shown to be a useful tool for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity.
Wirkmechanismus
The mechanism of action of 4-Sulfoxyphenylacetyl dehydroalanine is not fully understood, but it is thought to work by forming covalent bonds with target proteins. This can lead to changes in protein structure and function, which can be useful for drug development and protein engineering.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Sulfoxyphenylacetyl dehydroalanine can have a range of biochemical and physiological effects, including altering enzyme activity, inducing protein aggregation, and promoting protein degradation. These effects can be both advantageous and limiting for lab experiments, depending on the specific research goals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Sulfoxyphenylacetyl dehydroalanine in lab experiments is its ability to form covalent bonds with target proteins, which can lead to changes in protein structure and function. This can be useful for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity. However, the effects of 4-Sulfoxyphenylacetyl dehydroalanine on protein structure and function can also be limiting, as they can lead to protein degradation or aggregation, which can make it difficult to obtain accurate data.
Zukünftige Richtungen
There are a number of future directions for research on 4-Sulfoxyphenylacetyl dehydroalanine, including:
1. Developing new methods for synthesizing 4-Sulfoxyphenylacetyl dehydroalanine that are more efficient and cost-effective.
2. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for drug development, particularly in the areas of cancer and infectious diseases.
3. Studying the effects of 4-Sulfoxyphenylacetyl dehydroalanine on different types of proteins and identifying specific targets for peptide design.
4. Exploring the use of 4-Sulfoxyphenylacetyl dehydroalanine in protein engineering, particularly for the design of new enzymes and biosensors.
5. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for use in diagnostic assays, particularly for the detection of specific proteins or biomarkers.
Conclusion:
In conclusion, 4-Sulfoxyphenylacetyl dehydroalanine is a synthetic amino acid that has a range of potential applications in scientific research, including drug development and protein engineering. While there are advantages and limitations to its use in lab experiments, it remains an important tool for studying protein-protein interactions and designing peptides with high affinity for specific targets. As research on 4-Sulfoxyphenylacetyl dehydroalanine continues, it is likely that new applications and uses for this synthetic amino acid will be discovered.
Synthesemethoden
4-Sulfoxyphenylacetyl dehydroalanine is synthesized through the reaction of 4-sulfoxyphenylacetic acid with dehydroalanine. The reaction is typically carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified through column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
138748-39-7 |
|---|---|
Produktname |
4-Sulfoxyphenylacetyl dehydroalanine |
Molekularformel |
C11H11NO7S |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
2-[[2-(4-sulfooxyphenyl)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO7S/c1-7(11(14)15)12-10(13)6-8-2-4-9(5-3-8)19-20(16,17)18/h2-5H,1,6H2,(H,12,13)(H,14,15)(H,16,17,18) |
InChI-Schlüssel |
BTLKSOMRDDBUNH-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |
Kanonische SMILES |
C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |
Andere CAS-Nummern |
138748-39-7 |
Synonyme |
4-sulfoxyphenylacetyl dehydroalanine AD 19 AD-19 parasulfoxyphenyl-acetyl dehydroalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



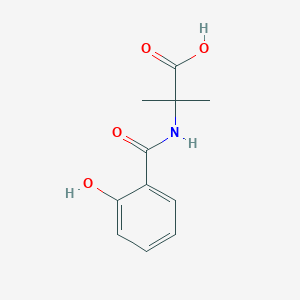
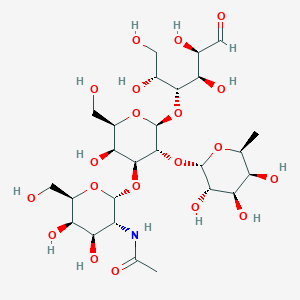
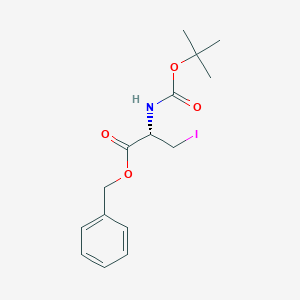
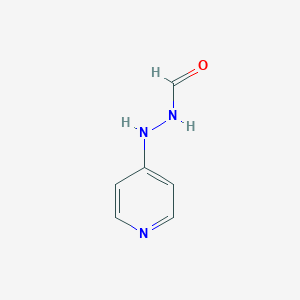
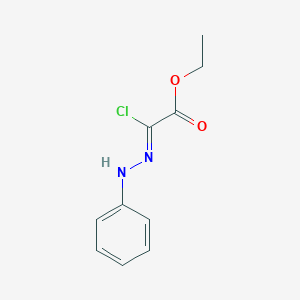
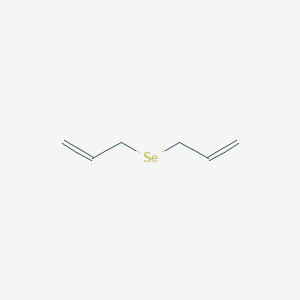
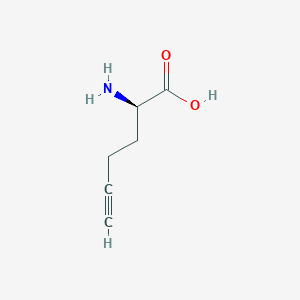
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
